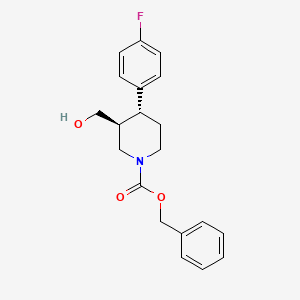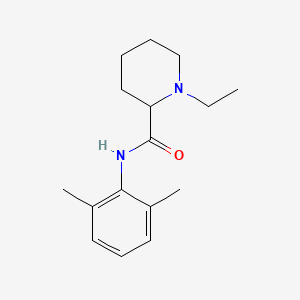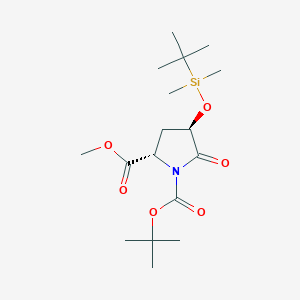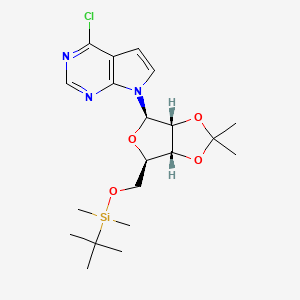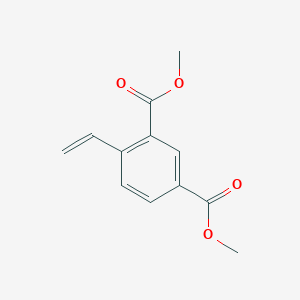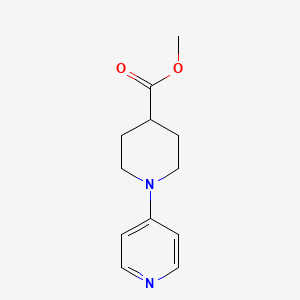
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, with a carboxylic acid methyl ester group
Métodos De Preparación
The synthesis of Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active sites of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
1-(4-pyridinyl)-4-Piperidinecarboxylic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its solubility and reactivity.
1-(4-pyridinyl)-4-Piperidinecarboxylic acid tert-butyl ester: The tert-butyl ester group provides steric hindrance, which can influence the compound’s binding affinity to molecular targets.
4-(4-pyridinyl)-1-Piperidinecarboxylic acid methyl ester: The position of the pyridine ring attachment can alter the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
methyl 1-pyridin-4-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
PZSQBFUZKYYVHG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C2=CC=NC=C2 |
SMILES canónico |
COC(=O)C1CCN(CC1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



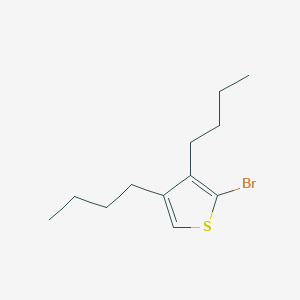

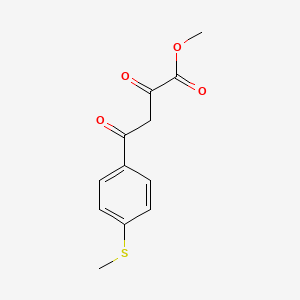
![4-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B1640854.png)
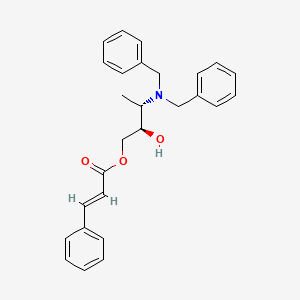
![Benzo[c]thiophene-1-carboxylic acid,4,5,6,7-tetrahydro-6,6-dimethyl-3-(methylsulfonyl)-4-oxo-,(2,3-dihydro-1,4-benzodioxin-2-yl)methyl ester](/img/structure/B1640858.png)
